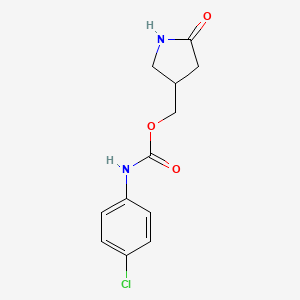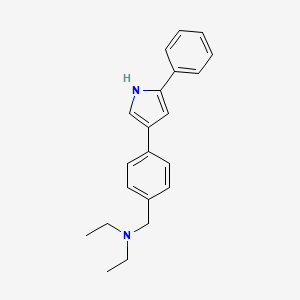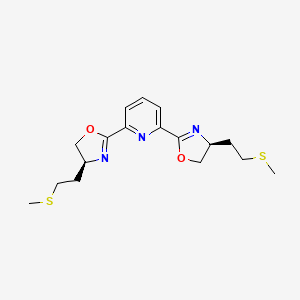![molecular formula C12H10ClNO B12880598 1-[4-(2-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 87388-52-1](/img/no-structure.png)
1-[4-(2-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound features a chlorophenyl group attached to the pyrrole ring, making it a chlorinated derivative of pyrrole.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions with an appropriate solvent such as ethanol or acetic acid. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in industrial settings are often optimized for maximum efficiency and minimal environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(2-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[4-(2-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Chlorophenyl)ethanone: A simpler ketone with similar structural features.
2-Chlorobenzaldehyde: A precursor in the synthesis of the target compound.
4-(2-Chlorophenyl)pyrrole: A related pyrrole derivative with a similar substitution pattern.
Uniqueness
1-[4-(2-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one is unique due to its specific combination of a chlorophenyl group and a pyrrole ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
| 87388-52-1 | |
Molekularformel |
C12H10ClNO |
Molekulargewicht |
219.66 g/mol |
IUPAC-Name |
1-[4-(2-chlorophenyl)-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C12H10ClNO/c1-8(15)10-6-14-7-11(10)9-4-2-3-5-12(9)13/h2-7,14H,1H3 |
InChI-Schlüssel |
YOCHMGYIEGDQPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CNC=C1C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,5-Diphenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12880611.png)
